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Compound of Interest

Compound Name: 2-Methylthiophene

Cat. No.: B7883307 Get Quote

This guide provides a comprehensive overview of the spectral data for 2-methylthiophene,

including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)

data. It is intended for researchers, scientists, and professionals in drug development who

utilize spectroscopic techniques for molecular characterization.

Quantitative Spectral Data
The following tables summarize the key spectral data for 2-methylthiophene, facilitating easy

reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectral Data for 2-Methylthiophene
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Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

~7.05
Doublet of Doublets

(dd)
J = 5.1 Hz, 1.2 Hz H-5

~6.88
Doublet of Doublets

(dd)
J = 5.1 Hz, 3.3 Hz H-4

~6.75
Doublet of Quartets

(dq)
J = 3.3 Hz, 1.1 Hz H-3

~2.49 Doublet J = 1.1 Hz -CH₃

Solvent: CDCl₃. Instrument frequency can range from 90 MHz to 400 MHz, leading to slight

variations in reported shifts. Data compiled from multiple sources.[1][2][3]

Table 2: ¹³C NMR Spectral Data for 2-Methylthiophene

Chemical Shift (δ) ppm Assignment

~139.5 C-2 (quaternary)

~126.9 C-5

~125.1 C-4

~123.0 C-3

~15.0 -CH₃

Solvent: CDCl₃. Data compiled from multiple sources.[2][4][5]

Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands for 2-Methylthiophene
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Wavenumber (cm⁻¹) Intensity Assignment

~3100-3000 Medium C-H stretching (aromatic)

~2950-2850 Medium-Weak C-H stretching (methyl)

~1500-1400 Medium
C=C stretching (thiophene

ring)

~1440 Medium C-H bending (methyl)

~820 Strong C-H out-of-plane bending

~700 Strong C-S stretching

Sample preparation: Neat (Capillary Cell) or ATR. The fingerprint region (below 1500 cm⁻¹) will

contain additional complex bands.[2][6]

Mass Spectrometry (MS)
Table 4: Major Mass Fragments for 2-Methylthiophene (Electron Ionization)

Mass-to-Charge Ratio
(m/z)

Relative Intensity Assignment

98 High [M]⁺ (Molecular Ion)

97 Very High (Base Peak)
[M-H]⁺ (Loss of a hydrogen

radical)

53 Medium [C₄H₅]⁺

45 Medium [CHS]⁺

The spectrum is characterized by a prominent molecular ion peak and a base peak

corresponding to the loss of a single hydrogen atom.[2][7][8]

Experimental Protocols
The following are generalized experimental methodologies for the acquisition of spectral data

for a liquid sample such as 2-methylthiophene.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A small quantity of 2-methylthiophene (typically 5-25 mg) is dissolved

in approximately 0.5-0.7 mL of a deuterated solvent, commonly chloroform-d (CDCl₃).[1] A

trace amount of tetramethylsilane (TMS) may be added as an internal standard for chemical

shift referencing (δ = 0.00 ppm), although modern spectrometers can reference the residual

solvent peak.[9]

Instrumentation: The solution is transferred to a standard 5 mm NMR tube. The analysis is

performed on a high-field NMR spectrometer (e.g., 300 MHz or higher).[1]

¹H NMR Acquisition: The instrument is tuned to the proton frequency. A standard one-pulse

experiment is typically sufficient. Key parameters include an appropriate number of scans to

achieve a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width

covering the expected range of proton resonances (e.g., 0-12 ppm).[10][11]

¹³C NMR Acquisition: The spectrometer is tuned to the carbon-13 frequency. A proton-

decoupled experiment (e.g., DEPT or standard broadband decoupled) is used to simplify the

spectrum to single lines for each unique carbon environment.[9][12] Due to the low natural

abundance of ¹³C, a larger number of scans and a longer acquisition time are required

compared to ¹H NMR.

Data Processing: The resulting Free Induction Decay (FID) is processed using a Fourier

Transform to generate the frequency-domain spectrum.[13] Phase and baseline corrections

are applied, and the signals are integrated (for ¹H NMR) and referenced.

Infrared (IR) Spectroscopy
Sample Preparation (Neat Liquid): For a Fourier Transform Infrared (FTIR) spectrometer, the

simplest method involves placing a single drop of neat 2-methylthiophene between two IR-

transparent salt plates (e.g., NaCl or KBr). The plates are pressed together to create a thin

capillary film.[2]

Sample Preparation (ATR): Alternatively, using an Attenuated Total Reflectance (ATR)

accessory, a drop of the liquid sample is placed directly onto the ATR crystal (e.g., diamond

or ZnSe). This technique requires minimal sample preparation.[14]
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Background Spectrum: A background spectrum of the empty instrument (or clean salt

plates/ATR crystal) is recorded first. This is used to subtract the absorbance from

atmospheric CO₂ and H₂O, as well as any absorbance from the sample holder.

Sample Spectrum Acquisition: The prepared sample is placed in the instrument's sample

compartment, and the IR spectrum is recorded. The instrument passes infrared radiation

through the sample and measures the frequencies at which absorption occurs.[15][16]

Data Analysis: The final spectrum is typically plotted as transmittance or absorbance versus

wavenumber (cm⁻¹). Characteristic absorption bands are then correlated with specific

functional groups and bond vibrations within the molecule.[14][17]

Mass Spectrometry (MS)
Sample Introduction: For a volatile liquid like 2-methylthiophene, the sample is typically

introduced into the mass spectrometer via a gas chromatography (GC-MS) system or by

direct injection into the ion source.[18][19] The sample is vaporized under vacuum.

Ionization: The most common method for small organic molecules is Electron Ionization (EI).

In the ion source, the gaseous sample molecules are bombarded with a high-energy electron

beam (typically 70 eV). This process ejects an electron from the molecule, creating a

positively charged molecular ion ([M]⁺).[18][19]

Fragmentation: The excess energy from electron bombardment often causes the molecular

ion to break apart into smaller, charged fragments and neutral radicals or molecules. This

fragmentation pattern is highly reproducible and characteristic of the molecule's structure.

[18]

Mass Analysis: The resulting ions (the molecular ion and its fragments) are accelerated into

a mass analyzer (e.g., a quadrupole or magnetic sector). The analyzer separates the ions

based on their mass-to-charge ratio (m/z).[19]

Detection: A detector measures the abundance of ions at each m/z value. The resulting data

is plotted as a mass spectrum, which shows the relative intensity of each ion.[19]

Visualization of Spectroscopic Workflow
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The following diagram illustrates the logical workflow for the characterization of an organic

compound like 2-methylthiophene using the spectroscopic methods discussed.

Workflow for Spectroscopic Characterization of 2-Methylthiophene

Pure Sample
(2-Methylthiophene)

Mass Spectrometry (EI)
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¹H NMR
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Determine Carbon
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Caption: Logical workflow for compound characterization.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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